molecular formula C20H17F3IP B12648211 Triphenyl(2,2,2-trifluoroethyl)phosphonium iodide CAS No. 60521-68-8

Triphenyl(2,2,2-trifluoroethyl)phosphonium iodide

Cat. No.: B12648211
CAS No.: 60521-68-8
M. Wt: 472.2 g/mol
InChI Key: SKYLBBLFWUXNLC-UHFFFAOYSA-M
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Description

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is an organophosphorus compound that features a phosphonium cation bonded to a trifluoroethyl group and three phenyl groups, paired with an iodide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Ph3P+CF3CH2IPh3P+CH2CF3I\text{Ph}_3\text{P} + \text{CF}_3\text{CH}_2\text{I} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CF}_3 \text{I}^- Ph3​P+CF3​CH2​I→Ph3​P+CH2​CF3​I−

Industrial Production Methods

Industrial production methods for Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like alkoxides, amines, and halides. The reactions are typically carried out under mild to moderate conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield a phosphonium alkoxide, while oxidation can produce a phosphine oxide.

Scientific Research Applications

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of complex molecules and as a catalyst in certain reactions.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new bonds and the release of the iodide anion.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound where the trifluoroethyl group is replaced by a hydrogen atom.

    Tris(2,2,2-trifluoroethyl)phosphite: Another organophosphorus compound with three trifluoroethyl groups bonded to a phosphorus atom.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group bonded to a hydroxyl group.

Uniqueness

Triphenyl(2,2,2-trifluoroethyl)phosphoniumiodide is unique due to the presence of both the phosphonium cation and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications that require robust and versatile reagents.

Properties

CAS No.

60521-68-8

Molecular Formula

C20H17F3IP

Molecular Weight

472.2 g/mol

IUPAC Name

triphenyl(2,2,2-trifluoroethyl)phosphanium;iodide

InChI

InChI=1S/C20H17F3P.HI/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

SKYLBBLFWUXNLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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